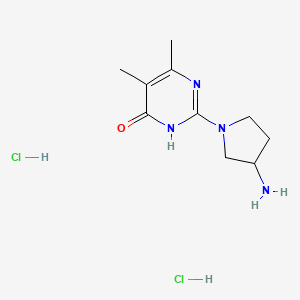
2-(3-Aminopyrrolidin-1-yl)-5,6-dimethyl-3,4-dihydropyrimidin-4-onedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Aminopyrrolidin-1-yl)-5,6-dimethyl-3,4-dihydropyrimidin-4-onedihydrochloride is a complex organic compound that features a pyrrolidine ring and a dihydropyrimidinone core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminopyrrolidin-1-yl)-5,6-dimethyl-3,4-dihydropyrimidin-4-onedihydrochloride typically involves multi-step organic reactions. One common approach is the condensation of appropriate amines with pyrrolidine derivatives under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques like chromatography and crystallization is also common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Aminopyrrolidin-1-yl)-5,6-dimethyl-3,4-dihydropyrimidin-4-onedihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
2-(3-Aminopyrrolidin-1-yl)-5,6-dimethyl-3,4-dihydropyrimidin-4-onedihydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(3-Aminopyrrolidin-1-yl)-5,6-dimethyl-3,4-dihydropyrimidin-4-onedihydrochloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and exhibit similar biological activities.
Dihydropyrimidinone derivatives: Compounds with a dihydropyrimidinone core are also comparable in terms of their chemical properties and applications.
Uniqueness
2-(3-Aminopyrrolidin-1-yl)-5,6-dimethyl-3,4-dihydropyrimidin-4-onedihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Activité Biologique
The compound 2-(3-Aminopyrrolidin-1-yl)-5,6-dimethyl-3,4-dihydropyrimidin-4-onedihydrochloride is a synthetic derivative with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula: C10H15Cl2N3O
- Molecular Weight: 250.15 g/mol
The compound features a dihydropyrimidine core substituted with an aminopyrrolidine group, which may influence its biological interactions.
Research indicates that this compound exhibits various biological activities, including:
- Antitumor Activity: Preliminary studies suggest that the compound may inhibit cell proliferation in certain cancer cell lines by inducing apoptosis. The mechanism involves the modulation of signaling pathways associated with cell survival and growth.
- Antimicrobial Properties: The compound has shown efficacy against a range of bacterial strains, possibly through disruption of bacterial cell wall synthesis or inhibition of metabolic pathways critical for bacterial survival.
- CNS Activity: Given its structure, the compound may interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders.
Table 1: Summary of Biological Activities
Case Studies
-
Antitumor Efficacy:
A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations above 10 µM. The mechanism was linked to increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis. -
Antimicrobial Testing:
In vitro tests revealed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. These findings indicate its potential as a lead candidate for developing new antimicrobial agents. -
Neuropharmacological Assessment:
Behavioral assays in animal models suggested that the compound may have anxiolytic effects. When administered at doses of 5 mg/kg, it significantly reduced anxiety-like behavior in elevated plus maze tests.
Propriétés
Formule moléculaire |
C10H18Cl2N4O |
|---|---|
Poids moléculaire |
281.18 g/mol |
Nom IUPAC |
2-(3-aminopyrrolidin-1-yl)-4,5-dimethyl-1H-pyrimidin-6-one;dihydrochloride |
InChI |
InChI=1S/C10H16N4O.2ClH/c1-6-7(2)12-10(13-9(6)15)14-4-3-8(11)5-14;;/h8H,3-5,11H2,1-2H3,(H,12,13,15);2*1H |
Clé InChI |
NXLYRNIEBRMTJB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C(NC1=O)N2CCC(C2)N)C.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















